5-(dimethylamino)pyridine-3-thiol
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Overview
Description
5-(Dimethylamino)pyridine-3-thiol is a chemical compound with the molecular formula C7H10N2S. It is a derivative of pyridine, featuring a thiol group at the third position and a dimethylamino group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-chloropyridine with dimethylamine to form 3-(dimethylamino)pyridine, followed by thiolation using a thiolating agent such as thiourea or hydrogen sulfide under appropriate conditions .
Industrial Production Methods
Industrial production of 5-(dimethylamino)pyridine-3-thiol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Dimethylamino)pyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(dimethylamino)pyridine-3-thiol involves its interaction with molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)pyridine: Lacks the thiol group, making it less reactive in thiol-specific reactions.
Pyridine-3-thiol: Lacks the dimethylamino group, resulting in different electronic properties and reactivity.
5-(Methylamino)pyridine-3-thiol: Similar structure but with a methylamino group instead of a dimethylamino group, leading to variations in steric and electronic effects.
Uniqueness
5-(Dimethylamino)pyridine-3-thiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
912545-81-4 |
---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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